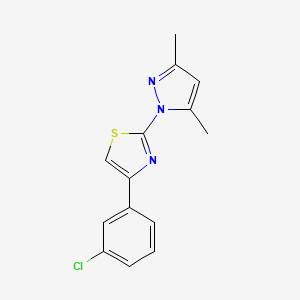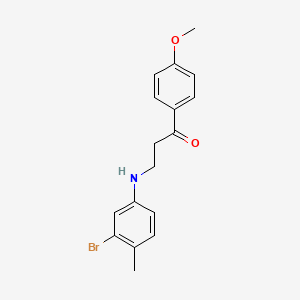![molecular formula C15H9BrN2O3 B5764873 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-bromobenzohydrazide with 4-carboxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromophenyl group can participate in EAS reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., Br2) and Lewis acids (e.g., AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed.
Cyclization Reactions: Dehydrating agents like POCl3 or sulfuric acid (H2SO4) are used to facilitate ring closure.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit enhanced biological activities or improved material properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or other therapeutic effects.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-1,3,4-oxadiazole: Similar structure but lacks the benzoic acid moiety.
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a carboxylic acid.
4-(3-Bromophenyl)-1,2,4-triazole: A triazole derivative with similar biological activities.
Uniqueness
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of both the benzoic acid and oxadiazole moieties, which contribute to its diverse biological activities and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of new derivatives with improved properties.
属性
IUPAC Name |
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)14-18-17-13(21-14)9-4-6-10(7-5-9)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVKOJLZERNSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
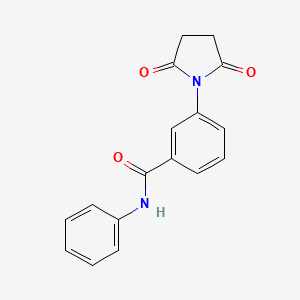
![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
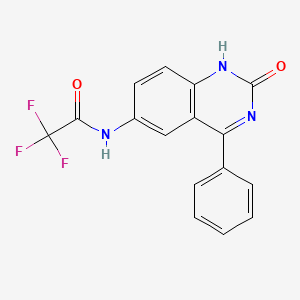
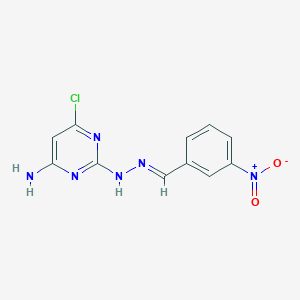
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5764866.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)

![[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B5764888.png)
